molecular formula C14H13N3O4 B1418307 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1154243-77-2

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid

Cat. No.: B1418307
CAS No.: 1154243-77-2
M. Wt: 287.27 g/mol
InChI Key: ZEAWEKYCJCHJEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Amination: The nitrobenzene derivative undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Coupling with Pyridine: The final step involves coupling the aminated benzene derivative with a pyridine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Coupling Agents: EDCI, DCC, palladium catalysts.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

Scientific Research Applications

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, such as developing new drugs or studying drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid depends on its specific application

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, pyridine ring, and benzoic acid moiety make it a versatile compound for various research applications.

Properties

IUPAC Name

3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWEKYCJCHJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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